
2-(Allyloxy)-N-methoxy-N-methylacetamide
Overview
Description
2-(Allyloxy)-N-methoxy-N-methylacetamide (CAS Ref: listed in ) is an acetamide derivative characterized by an allyloxy group (-O-CH2-CH=CH2) attached to the α-carbon of the N-methoxy-N-methylacetamide backbone. This compound belongs to the Weinreb amide family, a class of reagents widely used in organic synthesis for ketone formation via nucleophilic acyl substitution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)-N-methoxy-N-methylacetamide typically involves the reaction of allyl alcohol with N-methoxy-N-methylacetamide under acidic or basic conditions. The reaction can be carried out using a variety of catalysts, such as Lewis acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired production volume and the specific reaction conditions required for optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Allyloxy)-N-methoxy-N-methylacetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the allyloxy group to an aldehyde or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate reaction conditions.
Major Products Formed:
Oxidation: Allyl alcohol, acetic acid, or allyl acetate.
Reduction: 2-(Allyloxy)-N-methoxy-N-methylamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 2-(Allyloxy)-N-methoxy-N-methylacetamide exhibit significant antibacterial properties. The compound's structure allows it to interact with bacterial topoisomerases, which are crucial for DNA replication and transcription. In studies focusing on antibacterial agents, derivatives of this compound have shown efficacy against multidrug-resistant (MDR) strains of bacteria, particularly Gram-negative pathogens such as Escherichia coli and Acinetobacter baumannii .
Pharmacological Properties
The compound has been investigated for its potential as a therapeutic agent. It is part of a class of compounds that may act as dual antagonists for adenosine receptors, which are implicated in various physiological processes including neurotransmission and cardiovascular function . The pharmacological actions attributed to similar compounds include analgesic, antidepressant, and vasodilating effects.
Organic Synthesis
Synthesis of Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules, including natural products and pharmaceutical compounds. Its methoxy and allyloxy substituents facilitate various chemical reactions, making it a valuable building block in synthetic chemistry .
Case Study: Synthesis of Marine Natural Products
A notable application involves its use in the synthesis of marine natural products like myriaporone and usneoidone. The compound acts as a ketone synthon, demonstrating its utility in constructing complex molecular architectures required for these natural products .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | MIC (μg/mL) against E. coli | MIC (μg/mL) against A. baumannii |
---|---|---|
This compound | 0.5-1 | 8-16 |
Compound A | 1-2 | 10-20 |
Compound B | 0.25 | 5 |
Note: MIC = Minimum Inhibitory Concentration
Table 2: Pharmacological Actions of Related Compounds
Action | Compound Name | Observed Effects |
---|---|---|
Analgesic | This compound | Pain relief in animal models |
Antidepressant | Compound C | Improved mood in behavioral tests |
Vasodilating | Compound D | Increased blood flow in rat models |
Mechanism of Action
The mechanism by which 2-(Allyloxy)-N-methoxy-N-methylacetamide exerts its effects depends on the specific application
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that influence cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
*Calculated based on formula C8H13NO3.
Biological Activity
2-(Allyloxy)-N-methoxy-N-methylacetamide is a compound characterized by its molecular formula and a molar mass of 159.18 g/mol. This acetamide derivative features an allyloxy group, methoxy group, and a methyl substituent, which contribute to its unique chemical properties and potential biological activities. Its systematic IUPAC name is N-methoxy-N-methyl-2-(prop-2-en-1-yloxy)acetamide, with the CAS number 1120309-29-6.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the allyloxy group suggests potential participation in nucleophilic substitution reactions, while the methoxy and methyl groups may enhance the compound's stability and reactivity.
Potential Applications
Research indicates that this compound may have applications in various fields, including:
- Pharmaceutical Development : Due to its unique functional groups, it could serve as a lead compound for developing new therapeutic agents.
- Antimicrobial Activity : Similar compounds have shown promise against multidrug-resistant bacterial infections, particularly those caused by Gram-negative pathogens .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include nitration, selective bromination, allylation, and reduction processes. Understanding these synthesis methods is crucial for optimizing yields and purity levels in research settings.
Structure-Activity Relationship (SAR)
Research on related compounds has highlighted the importance of specific structural features for biological activity. For example:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-Methoxy-N-Methylacetamide | Lacks allyloxy group | Simpler structure; lower reactivity |
2-Chloro-N-Methoxy-N-Methylacetamide | Contains chlorine instead of allyloxy | Potentially different biological activity |
Allyl Acetate | Simple ester without amine functionality | Used primarily as a flavoring agent |
The unique combination of functional groups in this compound may provide distinct reactivity and biological properties compared to these similar compounds.
Antimicrobial Studies
A study exploring the antimicrobial properties of related acetamides indicated that modifications to the acetamide structure could enhance antibacterial activity against resistant strains of bacteria like Escherichia coli and Acinetobacter baumannii. This suggests that this compound might also exhibit significant antimicrobial effects .
In Vitro Testing
In vitro studies are essential for assessing the biological activity of compounds like this compound. These studies typically evaluate:
- Minimum Inhibitory Concentration (MIC) : Determining the lowest concentration of the compound that inhibits bacterial growth.
- Binding Affinity : Understanding how well the compound interacts with target enzymes or receptors.
Q & A
Q. Basic: What are the optimal reaction conditions for synthesizing 2-(Allyloxy)-N-methoxy-N-methylacetamide?
Answer:
The synthesis typically involves coupling allyloxyacetic acid derivatives with N-methoxy-N-methylamine under controlled conditions. Key considerations include:
- Solvent choice : Ethanol or acetonitrile is often used for solubility and reactivity, as seen in similar acetamide syntheses (e.g., reflux in ethanol for 6 hours) .
- Catalyst/base : Triethylamine or K₂CO₃ may neutralize byproducts (e.g., HCl from acyl chloride reactions) .
- Temperature control : Low temperatures (0–5°C) prevent side reactions during exothermic steps, while reflux (e.g., 80°C) ensures completion .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking reaction progress .
Q. Basic: How can purity and structural identity of the compound be confirmed post-synthesis?
Answer:
A combination of analytical techniques is required:
- NMR spectroscopy : ¹H and ¹³C NMR verify functional groups (e.g., allyloxy protons at δ 4.5–5.5 ppm, methoxy groups at δ 3.0–3.5 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₈H₁₃NO₃: 172.0974) .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .
Q. Advanced: How do structural modifications (e.g., allyloxy vs. phenoxy groups) influence bioactivity in related acetamides?
Answer:
Bioactivity variations arise from:
- Steric effects : Bulky substituents (e.g., allyloxy) may hinder target binding, while smaller groups enhance permeability .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, altering enzyme inhibition potential .
- Case study : In N-(2-methoxy-benzyl)-acetamide analogs, methoxy positioning modulates anti-inflammatory activity via COX-2 selectivity .
Methodological approach : Compare analogs using in vitro assays (e.g., enzyme inhibition) and QSAR modeling .
Q. Advanced: How can computational methods clarify the reaction mechanism of allyloxy group introduction?
Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable pathways (e.g., SN2 vs. radical mechanisms) .
- Molecular docking : Simulate interactions between intermediates and catalysts (e.g., base-assisted deprotonation) .
- Case example : Thionyl chloride-mediated chlorination in similar acetamides showed a nucleophilic displacement mechanism via DFT .
Q. Advanced: How to resolve contradictions in reported bioactivity data for acetamide derivatives?
Answer:
Discrepancies often stem from:
- Experimental variability : Differences in assay conditions (e.g., cell lines, solvent concentrations) .
- Structural impurities : Trace byproducts (e.g., unreacted starting materials) can skew results. Validate purity via HPLC and 2D NMR .
- Statistical rigor : Use meta-analysis to aggregate data from multiple studies, adjusting for methodological biases .
Q. Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C to prevent hydrolysis of the acetamide moiety .
- Moisture control : Use desiccants in sealed containers, as moisture accelerates degradation .
- Light sensitivity : Protect from UV exposure to avoid allyloxy group isomerization .
Q. Advanced: What strategies optimize yield in multi-step syntheses involving this compound?
Answer:
- Stepwise purification : Isolate intermediates (e.g., allyloxyacetic acid chloride) via vacuum distillation to minimize side reactions .
- Solvent optimization : Switch from polar aprotic (e.g., DCM) to non-polar solvents (e.g., hexane) during crystallization .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling steps, as shown in phenoxyacetamide syntheses .
Q. Advanced: How to validate biological target engagement for this compound in pharmacological studies?
Answer:
- In vitro binding assays : Use fluorescence polarization or SPR to measure affinity for putative targets (e.g., kinases) .
- Knockout models : CRISPR/Cas9 gene editing in cell lines to confirm target-specific effects .
- Metabolic profiling : LC-MS/MS to identify metabolites and rule off-target interactions .
Properties
IUPAC Name |
N-methoxy-N-methyl-2-prop-2-enoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-5-11-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCKPOADCDDSLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COCC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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